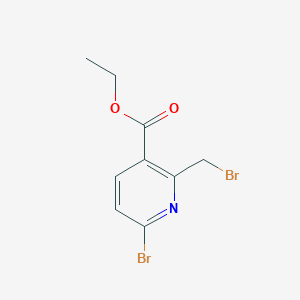
5,6-Dibromo-1,1,2,2,3,3-hexamethyl-2,3-dihydro-1H-indene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Dibromo-1,1,2,2,3,3-hexamethyl-2,3-dihydro-1H-indene is a brominated organic compound with the molecular formula C15H20Br2 It is characterized by the presence of two bromine atoms and six methyl groups attached to an indene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dibromo-1,1,2,2,3,3-hexamethyl-2,3-dihydro-1H-indene typically involves the bromination of a precursor compound. One common method involves the reaction of 1,1,2,2,3,3-hexamethyl-2,3-dihydro-1H-indene with bromine in the presence of a suitable solvent, such as carbon tetrachloride or chloroform. The reaction is carried out under controlled conditions, often at room temperature or slightly elevated temperatures, to ensure selective bromination at the 5 and 6 positions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using similar reaction conditions as described above. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
5,6-Dibromo-1,1,2,2,3,3-hexamethyl-2,3-dihydro-1H-indene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction of the bromine atoms can lead to the formation of the corresponding de-brominated compound.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield hydroxylated derivatives, while oxidation with potassium permanganate can introduce carboxyl or ketone groups .
Scientific Research Applications
5,6-Dibromo-1,1,2,2,3,3-hexamethyl-2,3-dihydro-1H-indene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5,6-Dibromo-1,1,2,2,3,3-hexamethyl-2,3-dihydro-1H-indene involves its interaction with molecular targets through its bromine atoms and methyl groups. These interactions can lead to the formation of covalent bonds or non-covalent interactions with proteins, enzymes, or other biomolecules. The specific pathways and targets depend on the context of its application, such as its use in biological systems or chemical reactions .
Comparison with Similar Compounds
Similar Compounds
- 5,5-Dibromo-2,2-dimethyl-4,6-dioxo-1,3-dioxane
- 3,4-Dibromohexane
- 2,2-Dibromohexane
- 1,2-Dibromo-4-methylpentane
- 2,3-Dibromo-3-methylpentane
Uniqueness
5,6-Dibromo-1,1,2,2,3,3-hexamethyl-2,3-dihydro-1H-indene is unique due to its specific substitution pattern and the presence of multiple methyl groups, which can influence its reactivity and interactions. Compared to other brominated compounds, it offers distinct properties that can be leveraged in various chemical and biological applications .
Properties
Molecular Formula |
C15H20Br2 |
|---|---|
Molecular Weight |
360.13 g/mol |
IUPAC Name |
5,6-dibromo-1,1,2,2,3,3-hexamethylindene |
InChI |
InChI=1S/C15H20Br2/c1-13(2)9-7-11(16)12(17)8-10(9)14(3,4)15(13,5)6/h7-8H,1-6H3 |
InChI Key |
ITLDRLRGWPXKBT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC(=C(C=C2C(C1(C)C)(C)C)Br)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


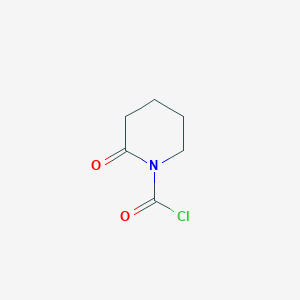


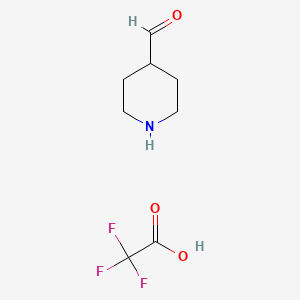
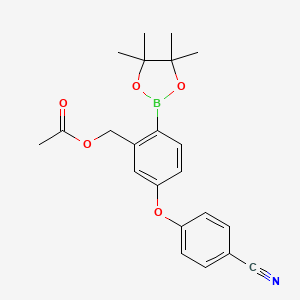
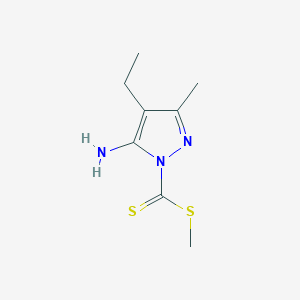
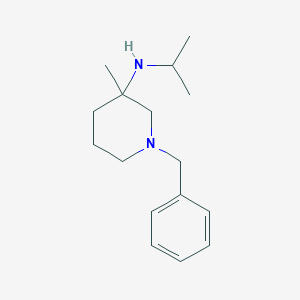
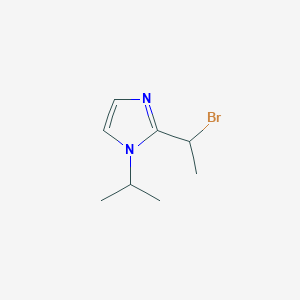
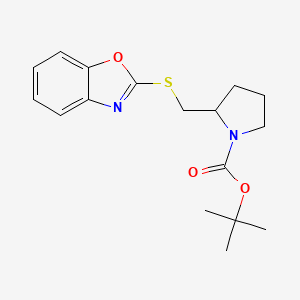

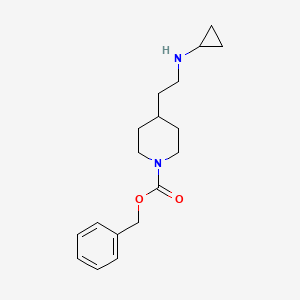
![2-[2-Amino-3-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-1-yl]-2-(1-benzofuran-2-yl)acetic acid](/img/structure/B13966892.png)
![Benzyl 8-cyclopropyl-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B13966898.png)
